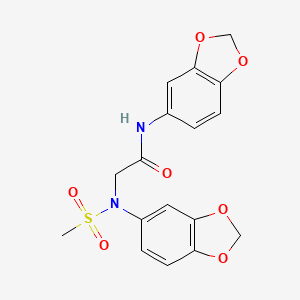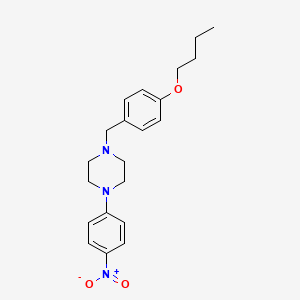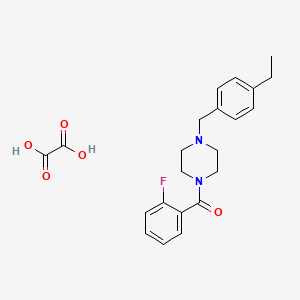
6,7-dimethoxy-1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as DMIQ, is a chemical compound that belongs to the class of isoquinolinone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation. In
作用机制
The mechanism of action of 6,7-dimethoxy-1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. It has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which play a role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to increase the levels of antioxidants such as glutathione and superoxide dismutase, which play a role in protecting cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 6,7-dimethoxy-1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its high yield and purity, which makes it easy to obtain for research purposes. In addition, this compound has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
未来方向
There are several future directions for the research of 6,7-dimethoxy-1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone. One of the areas of interest is its potential use in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of neurodegenerative disorders. Studies have shown that this compound has neuroprotective effects, and further research is needed to determine its potential therapeutic applications in this field. Finally, future studies may also focus on the development of novel derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. The synthesis of this compound is relatively simple, and it has been extensively studied for its biochemical and physiological effects. Although there are some limitations to its use in lab experiments, this compound has several advantages that make it a valuable tool for scientific research. Further studies are needed to determine its potential therapeutic applications and to develop novel derivatives with improved pharmacological properties.
合成方法
The synthesis of 6,7-dimethoxy-1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone involves the reaction of 4-methylphenylacetonitrile with 2,3-dimethoxybenzaldehyde in the presence of sodium methoxide as a catalyst. The resulting product is then reduced using sodium borohydride to obtain this compound in high yield and purity.
科学研究应用
6,7-dimethoxy-1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has shown neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
6,7-dimethoxy-1-(4-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-4-6-12(7-5-11)18-14-10-16(22-3)15(21-2)8-13(14)9-17(20)19-18/h4-8,10,18H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDGDWUNKILCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033128.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033131.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5033133.png)




![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B5033169.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5033182.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-diethoxybenzamide](/img/structure/B5033190.png)


![6-(3-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033213.png)
![(3,4-dichlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5033228.png)
